molecular formula C18H9FN4OS B14174622 2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-41-8

2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

Cat. No.: B14174622
CAS No.: 918880-41-8
M. Wt: 348.4 g/mol
InChI Key: MZOURTKHESMQCP-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that features a fluorophenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenoxy Group: This step involves the reaction of a fluorinated phenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy group.

    Synthesis of the Thiazolopyrimidine Moiety: This can be achieved through the cyclization of appropriate precursors, often involving thiourea and a halogenated pyrimidine derivative.

    Coupling Reactions: The final step involves coupling the fluorophenoxy group and the thiazolopyrimidine moiety with a benzonitrile derivative under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolopyrimidine moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazolopyrimidine moiety.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: May be used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolopyrimidine moiety is often involved in hydrogen bonding and π-π interactions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenoxy)-5-(pyrimidin-2-yl)benzonitrile: Lacks the thiazole ring, which may affect its biological activity.

    2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile: Substitution of fluorine with chlorine can lead to different reactivity and biological properties.

Uniqueness

2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is unique due to the presence of both the fluorophenoxy and thiazolopyrimidine moieties, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the thiazolopyrimidine moiety can provide specific binding interactions with biological targets.

Properties

CAS No.

918880-41-8

Molecular Formula

C18H9FN4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-(3-fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C18H9FN4OS/c19-13-2-1-3-14(7-13)24-16-5-4-11(6-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H

InChI Key

MZOURTKHESMQCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

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